Menadiol dibutyrate Menadiol dibutyrate Menadiol dibutyrate, also known as karan or vitamin K4-dibutyrat, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. Menadiol dibutyrate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, menadiol dibutyrate is primarily located in the membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 53370-44-8
VCID: VC0534963
InChI: InChI=1S/C19H22O4/c1-4-8-17(20)22-16-12-13(3)19(23-18(21)9-5-2)15-11-7-6-10-14(15)16/h6-7,10-12H,4-5,8-9H2,1-3H3
SMILES: CCCC(=O)OC1=CC(=C(C2=CC=CC=C21)OC(=O)CCC)C
Molecular Formula: C19H22O4
Molecular Weight: 314.4 g/mol

Menadiol dibutyrate

CAS No.: 53370-44-8

Cat. No.: VC0534963

Molecular Formula: C19H22O4

Molecular Weight: 314.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Menadiol dibutyrate - 53370-44-8

Specification

CAS No. 53370-44-8
Molecular Formula C19H22O4
Molecular Weight 314.4 g/mol
IUPAC Name (4-butanoyloxy-3-methylnaphthalen-1-yl) butanoate
Standard InChI InChI=1S/C19H22O4/c1-4-8-17(20)22-16-12-13(3)19(23-18(21)9-5-2)15-11-7-6-10-14(15)16/h6-7,10-12H,4-5,8-9H2,1-3H3
Standard InChI Key TUWJQNVAGYRRHA-UHFFFAOYSA-N
SMILES CCCC(=O)OC1=CC(=C(C2=CC=CC=C21)OC(=O)CCC)C
Canonical SMILES CCCC(=O)OC1=CC(=C(C2=CC=CC=C21)OC(=O)CCC)C
Appearance Solid powder
Melting Point 53°C

Introduction

Chemical Identity and Structural Characteristics

Menadiol dibutyrate, systematically named (4-butanoyloxy-3-methylnaphthalen-1-yl) butanoate, is a diester derived from menadiol (2-methyl-1,4-naphthalenediol). The compound features a naphthalene core substituted with two butyrate groups at the 1- and 4-positions (Figure 1) . Key identifiers include:

PropertyValueSource
CAS Number53370-44-8
Molecular FormulaC19H22O4\text{C}_{19}\text{H}_{22}\text{O}_4
Molecular Weight314.38 g/mol
SMILESCCCCC(=O)OC1=CC(=C(C2=CC=CC=C21)OC(=O)CCC)C

The compound’s crystalline structure and solubility profile (practically insoluble in water, soluble in organic solvents) are attributed to its hydrophobic butyrate chains .

Physicochemical Properties

Menadiol dibutyrate exhibits distinct physical and chemical traits critical for its stability and bioavailability:

PropertyValueSource
Density1.274 g/cm³
Melting Point53°C
Boiling Point391.6°C at 760 mmHg
SolubilitySoluble in ethanol, acetone; insoluble in water

These properties enable its formulation in lipid-based delivery systems, enhancing absorption in the gastrointestinal tract .

Synthesis and Manufacturing

Menadiol dibutyrate is synthesized via esterification of menadiol with butyric anhydride or butyric acid under catalytic conditions . A typical procedure involves:

  • Reaction Setup: Menadiol is reacted with butyric anhydride in the presence of acid catalysts (e.g., sulfuric acid) at elevated temperatures (50–80°C) .

  • Purification: The crude product is recrystallized from solvents like acetone-methanol mixtures to achieve >98% purity .

Alternative methods include enzymatic esterification, though industrial-scale production predominantly relies on chemical catalysis due to cost efficiency .

Biological Activity and Pharmacokinetics

Mechanism of Action

Menadiol dibutyrate functions as a pro-vitamin, hydrolyzed in vivo to menadiol, which is subsequently oxidized to menadione (vitamin K3). Menadione participates in the vitamin K cycle, facilitating the γ-carboxylation of clotting factors (II, VII, IX, X) via the enzyme γ-glutamyl carboxylase .

Pharmacokinetic Profile

  • Absorption: Enhanced by lipid solubility, with peak plasma concentrations achieved within 4–6 hours post-administration .

  • Metabolism: Hydrolyzed by esterases in the liver and intestines to menadiol, which is then oxidized to menadione .

  • Excretion: Primarily via biliary-fecal routes, with minimal renal excretion .

Therapeutic Applications

Menadiol dibutyrate is clinically utilized for:

  • Hypoprothrombinemia: Correction of vitamin K deficiency in obstructive jaundice or malabsorption syndromes .

  • Anticoagulant Reversal: Adjunct therapy to counteract warfarin-induced bleeding .

Comparative studies highlight its 70% bioactivity relative to menadione sodium bisulfite, attributed to its stability under physiological conditions .

ParameterValueSource
LD₅₀ (Oral, Rat)2,500 mg/kg
Therapeutic Index10–20 mg/day

Comparative Analysis with Vitamin K Analogues

Menadiol dibutyrate’s esterification confers advantages over other vitamin K forms:

CompoundKey FeatureBioactivity
Menadione (K3)Unmodified quinone; rapid oxidationHigh
Phylloquinone (K1)Plant-derived; long half-lifeModerate
Menadiol dibutyrateEsterified; enhanced stability70% of K3

Data sourced from .

Recent Research and Innovations

Recent studies focus on:

  • Synthetic Optimization: Catalytic systems using palladium or rhenium to improve yield (e.g., 99% conversion with SeMCM-41 catalysts) .

  • Drug Delivery: Nanoemulsions to enhance bioavailability in patients with pancreatic insufficiency .

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